molecular formula C8H12HgN2O2 B15077090 bis(2-oxopyrrolidin-1-yl)mercury CAS No. 10136-69-3

bis(2-oxopyrrolidin-1-yl)mercury

Cat. No.: B15077090
CAS No.: 10136-69-3
M. Wt: 368.79 g/mol
InChI Key: RPYXICAPRZSHMA-UHFFFAOYSA-L
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Description

Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Hg(OAc)2+2C4H6NO2Hg(C4H6NO2)2+2HOAc\text{Hg(OAc)}_2 + 2 \text{C}_4\text{H}_6\text{NO}_2 \rightarrow \text{Hg(C}_4\text{H}_6\text{NO}_2)_2 + 2 \text{HOAc} Hg(OAc)2​+2C4​H6​NO2​→Hg(C4​H6​NO2​)2​+2HOAc

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.

Scientific Research Applications

Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.

Comparison with Similar Compounds

    Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.

    Phenylmercury acetate: Another organomercury compound with different substituents.

    Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.

Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity

Properties

CAS No.

10136-69-3

Molecular Formula

C8H12HgN2O2

Molecular Weight

368.79 g/mol

IUPAC Name

bis(2-oxopyrrolidin-1-yl)mercury

InChI

InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2

InChI Key

RPYXICAPRZSHMA-UHFFFAOYSA-L

Canonical SMILES

C1CC(=O)N(C1)[Hg]N2CCCC2=O

Origin of Product

United States

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